6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide
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Overview
Description
6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide is a synthetic organic compound with a complex structure that includes a pyridine ring, a carboxamide group, and a piperazine moiety
Mechanism of Action
Target of Action
Similar compounds have been used in the treatment of tuberculosis, suggesting that the compound may target mycobacterium tuberculosis .
Mode of Action
It’s likely that it interacts with its targets in a way that inhibits their function, leading to the death of the bacteria or the inhibition of their growth .
Biochemical Pathways
Similar compounds have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This suggests that the compound may affect similar pathways.
Result of Action
The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The results indicate that the compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving suitable starting materials.
Introduction of the chloro group: Chlorination of the pyridine ring is performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the carboxamide group: This step involves the reaction of the chlorinated pyridine with an amine or amide precursor under appropriate conditions.
Incorporation of the piperazine moiety: The final step involves the reaction of the intermediate compound with 4-ethylpiperazine, typically under reflux conditions in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted amides or thioamides.
Scientific Research Applications
6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-[3-(4-methylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide
- 6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-ethylpropyl]pyridine-2-carboxamide
Uniqueness
6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide is unique due to its specific structural features, such as the combination of the chloro group, piperazine moiety, and carboxamide group. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
6-chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O/c1-3-20-7-9-21(10-8-20)12-13(2)11-18-16(22)14-5-4-6-15(17)19-14/h4-6,13H,3,7-12H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSODRQJTIDBDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(C)CNC(=O)C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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